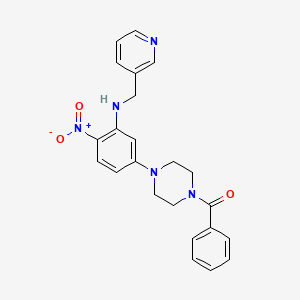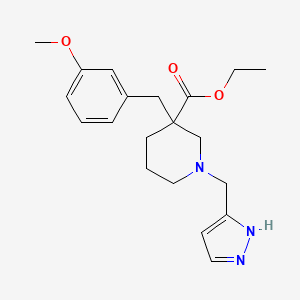![molecular formula C25H26N2O2S B4070115 N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4070115.png)
N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide
Descripción general
Descripción
N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer therapy. BPTES targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism, making it a promising candidate for cancer treatment.
Mecanismo De Acción
N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide inhibits glutaminase activity by binding to the active site of the enzyme, preventing it from converting glutamine to glutamate. This results in a decrease in glutamate levels, which is essential for cancer cell survival. The inhibition of glutaminase activity also leads to a decrease in the production of ATP, resulting in the selective killing of cancer cells.
Biochemical and Physiological Effects
N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide has been shown to induce apoptosis in cancer cells by inhibiting glutaminase activity. This leads to a decrease in ATP production, which is essential for cell survival. N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide has also been shown to reduce the growth of tumors in animal models, indicating its potential in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide has several advantages in lab experiments, including its ability to selectively target cancer cells and induce cell death. However, N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for research on N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide. One potential direction is to develop more potent and selective inhibitors of glutaminase. Another direction is to investigate the potential of N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the mechanism of action of N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide and its potential side effects.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide has been extensively studied for its potential in cancer therapy. Glutaminase is known to play a crucial role in cancer cell metabolism, and inhibiting this enzyme can lead to the selective killing of cancer cells. N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide has been shown to be effective in inhibiting glutaminase activity and inducing cell death in various cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-butan-2-yl-2-[[4-(phenylsulfanylmethyl)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c1-3-18(2)26-25(29)22-11-7-8-12-23(22)27-24(28)20-15-13-19(14-16-20)17-30-21-9-5-4-6-10-21/h4-16,18H,3,17H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVGTPDTDOYBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1,3-benzoxazol-2-ylthio)methyl]-2-(methylthio)cyclohexanol](/img/structure/B4070042.png)
![6-amino-4-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070061.png)
![methyl 1-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4070064.png)

![2-{[3-(benzyloxy)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070082.png)
![N-[(1S)-2-amino-1-benzyl-2-oxoethyl]-N'-(2-methylphenyl)malonamide](/img/structure/B4070088.png)
![2-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070092.png)
![N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4070096.png)
![1-(3,4-dichlorophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4070101.png)
![N-[1-(1'-acetyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B4070105.png)
![1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4070108.png)
![methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate](/img/structure/B4070116.png)
![[4-(4-methoxybenzyl)-1-(2,4,5-trimethylbenzyl)-4-piperidinyl]methanol](/img/structure/B4070122.png)